Cas no 2229286-32-0 (2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol)

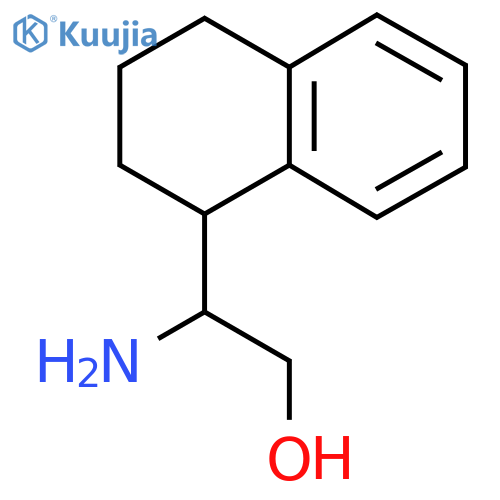

2229286-32-0 structure

商品名:2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol

- 2229286-32-0

- EN300-1825124

-

- インチ: 1S/C12H17NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11-12,14H,3,5,7-8,13H2

- InChIKey: TWCJWFWOUGKGLC-UHFFFAOYSA-N

- ほほえんだ: OCC(C1C2C=CC=CC=2CCC1)N

計算された属性

- せいみつぶんしりょう: 191.131014166g/mol

- どういたいしつりょう: 191.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 46.2Ų

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1825124-0.25g |

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

2229286-32-0 | 0.25g |

$972.0 | 2023-09-19 | ||

| Enamine | EN300-1825124-10.0g |

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

2229286-32-0 | 10g |

$3992.0 | 2023-06-03 | ||

| Enamine | EN300-1825124-5g |

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

2229286-32-0 | 5g |

$3065.0 | 2023-09-19 | ||

| Enamine | EN300-1825124-1g |

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

2229286-32-0 | 1g |

$1057.0 | 2023-09-19 | ||

| Enamine | EN300-1825124-10g |

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

2229286-32-0 | 10g |

$4545.0 | 2023-09-19 | ||

| Enamine | EN300-1825124-5.0g |

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

2229286-32-0 | 5g |

$2692.0 | 2023-06-03 | ||

| Enamine | EN300-1825124-0.5g |

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

2229286-32-0 | 0.5g |

$1014.0 | 2023-09-19 | ||

| Enamine | EN300-1825124-1.0g |

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

2229286-32-0 | 1g |

$928.0 | 2023-06-03 | ||

| Enamine | EN300-1825124-0.05g |

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

2229286-32-0 | 0.05g |

$888.0 | 2023-09-19 | ||

| Enamine | EN300-1825124-2.5g |

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol |

2229286-32-0 | 2.5g |

$2071.0 | 2023-09-19 |

2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol 関連文献

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

2229286-32-0 (2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol) 関連製品

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量